

Application Notes and Protocols: Dissolving 1,2-Dilauroyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2-Dilauroyl-3-myristoyl-rac-glycerol**

Cat. No.: **B1142381**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilauroyl-3-myristoyl-rac-glycerol is a mixed triacylglycerol containing lauric acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position.^{[1][2]} This lipid has been identified in natural sources such as date seed oil and human breast milk.^{[1][2]} Its well-defined structure makes it a valuable tool in lipid research, drug delivery system development, and as a standard in lipidomic analysis. Proper dissolution is critical for its effective use in experimental settings. This document provides detailed protocols for dissolving **1,2-Dilauroyl-3-myristoyl-rac-glycerol** for various research applications.

Physicochemical Properties and Solubility

1,2-Dilauroyl-3-myristoyl-rac-glycerol is a crystalline solid at room temperature with a molecular weight of 667.1 g/mol .^{[1][2]} Its solubility is a key factor in preparing solutions for experimental use. The following table summarizes its known solubility.

Solvent	Solubility	Reference
Chloroform	10 mg/mL	[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Organic Solvent

This protocol describes the preparation of a stock solution of **1,2-Dilauroyl-3-myristoyl-rac-glycerol** in chloroform, a common solvent for nonpolar lipids.

Materials:

- **1,2-Dilauroyl-3-myristoyl-rac-glycerol** (crystalline solid)
- Chloroform (ACS grade or higher)
- Glass vials with Teflon-lined caps
- Pipettes
- Vortex mixer
- Analytical balance

Procedure:

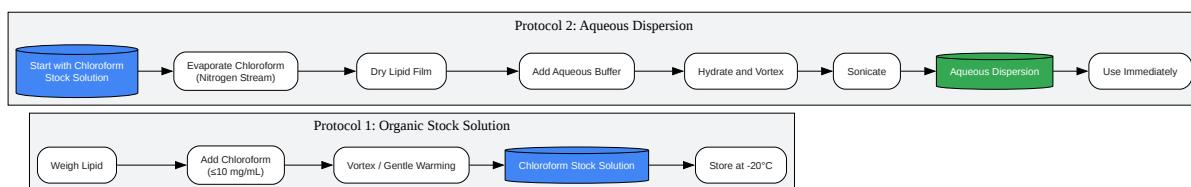
- Safety Precautions: Chloroform is a hazardous solvent. All work should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[\[3\]](#)
- Weighing: Accurately weigh the desired amount of **1,2-Dilauroyl-3-myristoyl-rac-glycerol** into a clean, dry glass vial.
- Solvent Addition: Using a calibrated pipette, add the appropriate volume of chloroform to the vial to achieve the desired concentration (up to 10 mg/mL). For instance, to prepare a 10 mg/mL stock solution, add 1 mL of chloroform to 10 mg of the lipid.
- Dissolution: Cap the vial tightly and vortex the mixture until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

- Storage: Store the stock solution at -20°C in a tightly sealed glass container to prevent solvent evaporation and lipid degradation. For long-term storage (\geq 4 years), ensure the container is flushed with an inert gas like nitrogen or argon before sealing.[\[1\]](#)

Protocol 2: Preparation of an Aqueous Dispersion for Biological Applications

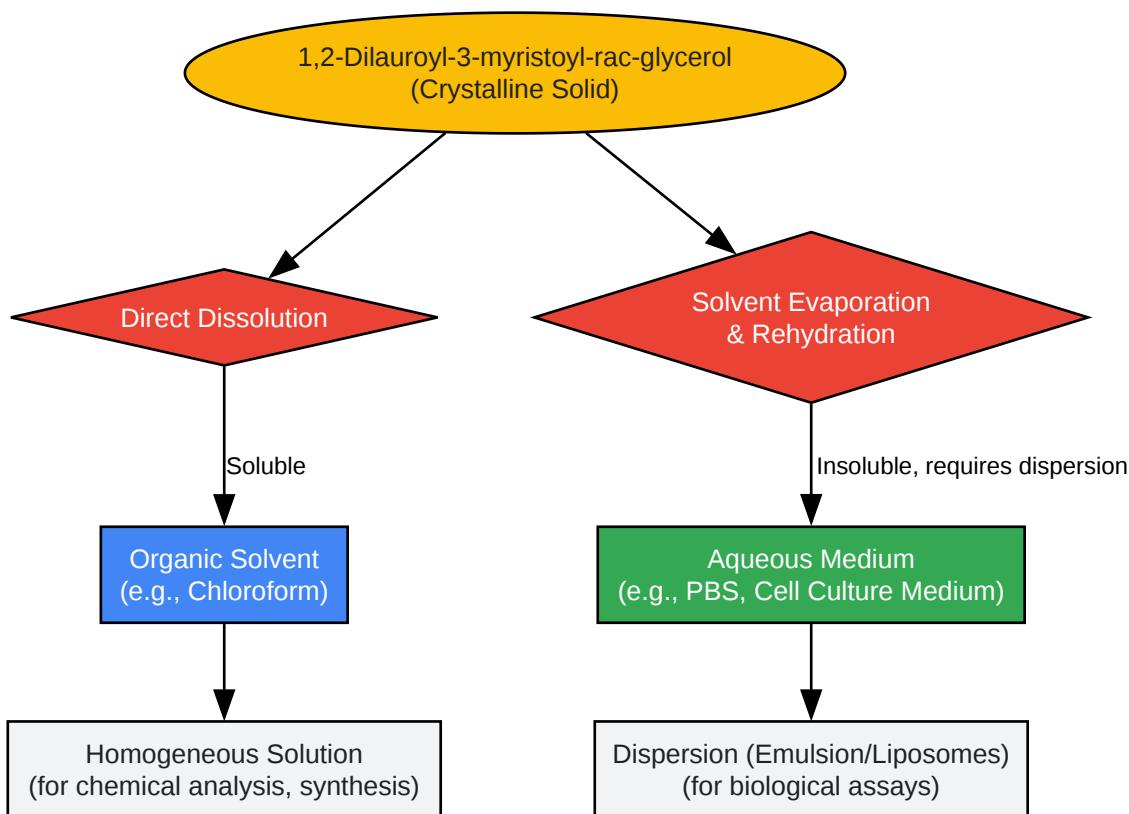
For cell culture experiments or other aqueous-based assays, it is often necessary to create a dispersion of the lipid in an aqueous medium. This can be achieved by creating an emulsion or liposomes.

Materials:


- 1,2-Dilauroyl-3-myristoyl-rac-glycerol** stock solution in chloroform (from Protocol 1)
- Aqueous buffer (e.g., phosphate-buffered saline (PBS) or cell culture medium)
- Bath sonicator or probe sonicator
- Rotary evaporator or a stream of inert gas (nitrogen or argon)

Procedure:

- Film Formation: In a round-bottom flask or glass tube, add the desired amount of the lipid stock solution in chloroform.
- Solvent Evaporation: Remove the chloroform under a gentle stream of nitrogen or argon, or by using a rotary evaporator. This will leave a thin film of the lipid on the surface of the container.[\[3\]](#)
- Hydration: Add the desired volume of pre-warmed (to approximately the transition temperature of the lipid, if known, or 37°C) aqueous buffer to the lipid film.
- Dispersion: Vortex the mixture vigorously to hydrate the lipid film. This will result in a suspension of lipid aggregates.


- Sonication: To create a more uniform dispersion (emulsion or small unilamellar vesicles), sonicate the suspension.
 - Bath Sonication: Place the vial in a bath sonicator and sonicate until the solution appears translucent. This method is gentle and reduces the risk of contamination.[4]
 - Probe Sonication: If smaller vesicles are required, a probe sonicator can be used. However, be cautious as this can introduce metal particles into the sample.[4]
- Use: Use the freshly prepared aqueous dispersion immediately for your experiments, as the stability of the dispersion may be limited.

Workflow Diagrams

[Click to download full resolution via product page](#)

Caption: Workflow for dissolving **1,2-Dilauroyl-3-myristoyl-rac-glycerol**.

[Click to download full resolution via product page](#)

Caption: Logical relationships in the dissolution of **1,2-Dilauroyl-3-myristoyl-rac-glycerol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. 1,2-Dilauroyl-3-Myristoyl-rac-glycerol | CAS 60175-30-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Part 1: Preparation of lipid films for phospholipid liposomes [protocols.io]
- 4. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Application Notes and Protocols: Dissolving 1,2-Dilauroyl-3-myristoyl-rac-glycerol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1142381#protocol-for-dissolving-1-2-dilauroyl-3-myristoyl-rac-glycerol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com